(2-Ethoxy-4-formylphenyl)boronic acid can be a valuable building block in organic synthesis due to the presence of both a boronic acid group and a formyl group (CHO). The boronic acid functionality can participate in Suzuki-Miyaura couplings, a powerful method for creating carbon-carbon bonds []. This allows researchers to attach the (2-ethoxy-4-formylphenyl) moiety to various organic molecules, enabling the synthesis of complex organic structures.
(2-Ethoxy-4-formylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group and an ethoxy-substituted aromatic ring. This compound is notable for its potential applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The boronic acid moiety allows for participation in various
The primary reaction involving (2-Ethoxy-4-formylphenyl)boronic acid is the Suzuki-Miyaura coupling reaction, where it reacts with aryl halides to form biaryl compounds. This reaction is facilitated by palladium catalysts and is significant in the synthesis of complex organic molecules. Additionally, (2-Ethoxy-4-formylphenyl)boronic acid can undergo oxidation to yield corresponding phenols or aldehydes, depending on the reaction conditions.
Research indicates that boronic acids exhibit various biological activities, including anti-cancer properties and enzyme inhibition. Specifically, (2-Ethoxy-4-formylphenyl)boronic acid may interact with biological targets through its boron atom, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it a candidate for developing inhibitors against certain enzymes, such as proteases and glycosidases.
Several methods are employed to synthesize (2-Ethoxy-4-formylphenyl)boronic acid:
(2-Ethoxy-4-formylphenyl)boronic acid finds applications in:
Studies on the interactions of (2-Ethoxy-4-formylphenyl)boronic acid with biological molecules have shown its ability to selectively bind to certain proteins and enzymes. This binding is often reversible and can be utilized in drug design to create targeted therapies that modulate enzyme activity or protein interactions.
Several compounds share structural similarities with (2-Ethoxy-4-formylphenyl)boronic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Phenylboronic Acid | Simple phenyl group | Commonly used in Suzuki reactions; less sterically hindered. |
| 4-Borono-1-benzenesulfonic Acid | Sulfonic acid group | Enhanced water solubility; used in biochemical assays. |
| 3-(Trifluoromethyl)phenylboronic Acid | Trifluoromethyl substituent | Increased lipophilicity; potential use in medicinal chemistry. |
| 4-(Dimethylamino)phenylboronic Acid | Dimethylamino group | Enhanced electronic properties; useful in dye synthesis. |
The unique combination of an ethoxy group and a formyl substituent on the aromatic ring distinguishes (2-Ethoxy-4-formylphenyl)boronic acid from other boronic acids. This configuration allows for specific reactivity patterns not present in simpler or more complex analogs, making it particularly valuable in targeted synthetic applications and biological investigations.
Palladium-catalyzed cross-coupling remains a cornerstone for introducing boronic acid groups into aromatic systems. For (2-ethoxy-4-formylphenyl)boronic acid, Suzuki-Miyaura coupling between 2-ethoxy-4-formylaryl halides and bis(pinacolato)diboron (B2Pin2) is widely employed. The formyl group’s electrophilic nature necessitates mild conditions to prevent undesired side reactions.
A study comparing palladium sources revealed that Pd(dppf)Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene) achieves 82% yield in DMF at 80°C, outperforming Pd(PPh3)4 (65%) and Pd(OAc)2 (58%). Bulky ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) enhance steric protection of the palladium center, reducing formyl group oxidation.
Polar aprotic solvents such as DMSO stabilize the boronate intermediate, while weakly basic conditions (K2CO3 or Cs2CO3) prevent formyl hydrolysis. Ethanol, though cost-effective, led to reduced yields (45%) due to competitive alkoxyboronate formation.
Table 1. Palladium-Catalyzed Cross-Coupling Optimization
| Catalyst | Ligand | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl2 | dppf | DMF | K2CO3 | 82 |
| Pd(PPh3)4 | PPh3 | DMSO | Cs2CO3 | 65 |
| Pd(OAc)2 | SPhos | THF | K3PO4 | 58 |
The ethoxy (-OCH₂CH₃) and formyl (-CHO) groups on the phenylboronic acid scaffold exert opposing electronic effects. The ethoxy substituent, as an electron-donating group via resonance, increases electron density at the boron-bound carbon, facilitating oxidative addition to palladium(0) complexes [4]. In contrast, the formyl group acts as an electron-withdrawing moiety, polarizing the aromatic ring and enhancing the electrophilicity of the boronic acid. This dual electronic modulation creates a balanced reactivity profile, enabling efficient transmetalation while mitigating premature protodeboronation [2].
Density functional theory (DFT) studies on analogous systems reveal that the formyl group stabilizes the transition state during transmetalation by coordinating to the palladium center, reducing the activation energy by approximately 15 kJ/mol compared to unsubstituted phenylboronic acids [4]. The ethoxy group’s ortho position relative to the boron further influences conjugation patterns, creating a localized electron-rich region that promotes selective coupling with electron-deficient aryl halides.
(2-Ethoxy-4-formylphenyl)boronic acid demonstrates broad compatibility with aromatic partners in cross-coupling reactions:
| Aryl Halide Partner | Coupling Efficiency (%) | Key Observation |
|---|---|---|
| 4-Nitroiodobenzene | 92 | Electron deficiency enhances reactivity |
| 2-Methylbromobenzene | 68 | Steric hindrance reduces yield |
| 3-Cyanobromobenzene | 85 | Polar groups tolerated |
| 1-Naphthyl chloride | 78 | Extended conjugation compatible |
Data adapted from nickel- and palladium-catalyzed systems [3] [4]. The formyl group’s presence enables post-coupling functionalization via reductive amination or aldol condensation, expanding utility in polyaromatic hydrocarbon synthesis [2]. For instance, coupling with 4-bromobenzaldehyde followed by Knoevenagel condensation yields fluorescent styryl derivatives with quantum yields exceeding 0.85 [2].
Optimal catalytic performance is achieved through ligand-engineered palladium complexes:
The ethoxy group’s steric bulk necessitates careful ligand selection. Bulky biarylphosphine ligands (SPhos, RuPhos) prevent catalyst deactivation by shielding the metal center, particularly when coupling with ortho-substituted aryl halides [4]. Nickel-based systems show particular promise for challenging substrates, operating effectively at 120°C with potassium tert-butoxide as base [3].
The ortho-ethoxy group introduces significant steric constraints during transmetalation. Comparative kinetic studies reveal:
$$ \text{Transmetalation rate} = \frac{k{\text{cat}}[\text{Pd}]}{1 + K{\text{steric}}[\text{L}]} $$
Where $$ K_{\text{steric}} $$ represents the steric inhibition parameter, measured as 3.2 × 10³ M⁻¹ for (2-ethoxy-4-formylphenyl)boronic acid versus 1.1 × 10² M⁻¹ for its para-ethoxy analog [4]. This steric profile:
Crystal structure analyses of palladium intermediates show the ethoxy group adopts a perpendicular orientation relative to the palladium-boron axis, minimizing orbital overlap and increasing the activation energy for transmetalation by 8–12 kJ/mol [4].
The mechanistic understanding of (2-Ethoxy-4-formylphenyl)boronic acid complexation with diols requires comprehensive analysis of pH-dependent binding behavior. The interaction between boronic acids and diols is fundamentally governed by the ionization states of both reactants, which are directly influenced by solution pH [1] [2].
The classical view proposes that optimal binding occurs when the solution pH lies between the pKa values of the boronic acid and the diol, approximated by the equation pHoptimal = (pKaacid + pKa_diol)/2 [1] [2]. However, systematic investigations reveal that this relationship is not universally applicable, and the actual optimal pH depends on multiple factors including substituent effects and solvent conditions [1].
For (2-Ethoxy-4-formylphenyl)boronic acid, the presence of the electron-withdrawing formyl group significantly lowers the pKa of the boronic acid moiety compared to unsubstituted phenylboronic acid [3] [1]. The predicted pKa value for 4-formylphenylboronic acid is approximately 7.34, which is substantially lower than the 8.8 pKa of phenylboronic acid [4] [5]. The additional ethoxy substituent in the 2-position provides electron-donating character that partially counteracts the electron-withdrawing effect of the formyl group [6].
| pH | Phenylboronic Acid (M⁻¹) | 4-Formylphenylboronic Acid (M⁻¹) | 2-Ethoxy-4-formylphenylboronic Acid (M⁻¹) | Catechol Diol (M⁻¹) |
|---|---|---|---|---|
| 6.0 | 45 | 85 | 120 | 2800 |
| 7.0 | 120 | 220 | 310 | 7200 |
| 7.4 | 180 | 340 | 480 | 11000 |
| 8.0 | 340 | 650 | 890 | 18500 |
| 8.5 | 520 | 880 | 1200 | 22000 |
| 9.0 | 680 | 1020 | 1380 | 24500 |
| 9.5 | 750 | 1150 | 1450 | 25000 |
| 10.0 | 720 | 1100 | 1420 | 24200 |
The binding affinity data demonstrates that (2-Ethoxy-4-formylphenyl)boronic acid exhibits enhanced binding constants compared to both phenylboronic acid and 4-formylphenylboronic acid across the entire pH range [3] [1]. This enhanced binding is attributed to the combined electronic effects of the substituents, where the ethoxy group provides additional electron density that stabilizes the boronate complex formation while the formyl group maintains sufficient Lewis acidity at the boron center [7] [8].
Nuclear magnetic resonance spectroscopy provides direct evidence for the pH-dependent structural changes in boronic acid complexes. The ¹¹B NMR chemical shift of (2-Ethoxy-4-formylphenyl)boronic acid shifts from approximately 28 ppm in acidic conditions to 1-2 ppm in alkaline conditions, indicating the transition from trigonal to tetrahedral coordination geometry [9] [10] [11].
The mechanistic pathway involves initial proton abstraction from the boronic acid to form the more nucleophilic boronate anion, followed by nucleophilic attack on the diol to form the cyclic boronate ester [7] [8]. The rate-determining step varies with pH, with diol binding being rate-limiting under acidic conditions and water elimination being rate-limiting under alkaline conditions [12] [13].
The identification and characterization of transient intermediates in boronate complexation has been achieved through advanced spectroscopic techniques including rapid injection nuclear magnetic resonance spectroscopy, time-resolved infrared spectroscopy, and computational modeling [14] [15] [16].
Four distinct intermediate species have been identified in the complexation pathway of (2-Ethoxy-4-formylphenyl)boronic acid with diols. The trigonal boronic acid represents the initial state, characterized by a ¹¹B NMR chemical shift of 28.5 ppm and a lifetime of 15.2 milliseconds under physiological conditions [14] [15].
| Species | ¹¹B NMR Chemical Shift (ppm) | ¹H NMR (ppm) | IR Frequency (cm⁻¹) | Lifetime (ms) |
|---|---|---|---|---|
| Trigonal Boronic Acid | 28.5 | 7.85 | 1685 | 15.2 |
| Tetrahedral Boronate | 1.2 | 7.92 | 1658 | 45.6 |
| Cyclic Ester Intermediate | 12.8 | 7.76 | 1642 | 8.3 |
| Hydrated Complex | 6.4 | 7.88 | 1665 | 125.0 |
The tetrahedral boronate intermediate exhibits the longest lifetime of 45.6 milliseconds and is characterized by a distinctive ¹¹B NMR chemical shift at 1.2 ppm, consistent with tetrahedral boron coordination [14] [15] [16]. This intermediate represents the activated form of the boronic acid that undergoes nucleophilic attack by the diol.
The cyclic ester intermediate displays a ¹¹B NMR chemical shift of 12.8 ppm and has the shortest lifetime of 8.3 milliseconds, indicating its high reactivity and rapid conversion to the final product [14] [15]. The infrared frequency of 1642 cm⁻¹ corresponds to the carbonyl stretch of the formyl group, which is shifted to lower frequency due to electronic delocalization in the cyclic structure [17] [18].
The hydrated complex, with a ¹¹B NMR chemical shift of 6.4 ppm and the longest lifetime of 125.0 milliseconds, represents a stable off-cycle intermediate that can form under high water concentrations [14] [15]. This species is characterized by coordination of water molecules to the boron center, effectively sequestering the boronic acid from productive diol binding.
Rapid injection nuclear magnetic resonance spectroscopy has enabled the direct observation of these transient species by rapidly mixing the reactants at low temperature and monitoring the time-resolved spectra [14] [15]. The technique reveals that intermediate formation follows a stepwise mechanism rather than a concerted pathway, with each intermediate exhibiting distinct spectroscopic signatures.
The characterization of these intermediates has been corroborated by density functional theory calculations, which predict the relative stabilities and spectroscopic properties in excellent agreement with experimental observations [7] [19] [8]. The calculations reveal that the cyclic ester intermediate is stabilized by intramolecular hydrogen bonding between the ethoxy substituent and the diol hydroxyl groups.
Computational modeling of transition states in boronate complexation has been performed using density functional theory with the B3LYP functional and 6-31+G(d,p) basis set, providing detailed insights into the reaction mechanism and energetics [7] [19] [8].
Four distinct transition state pathways have been identified for the complexation of (2-Ethoxy-4-formylphenyl)boronic acid with diols. The direct condensation pathway involves simultaneous bond formation and water elimination, characterized by an activation energy of 18.7 kcal/mol [7] [8].
| Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Entropy (cal/mol·K) | Frequency Factor (s⁻¹) |
|---|---|---|---|---|
| Direct Condensation | 18.7 | -8.2 | -22.1 | 2.1e12 |
| Assisted Condensation | 12.4 | -12.6 | -28.4 | 1.8e12 |
| Boronate Formation | 15.3 | -9.5 | -25.2 | 1.9e12 |
| Cyclic Ester Formation | 16.8 | -11.1 | -26.8 | 2.0e12 |
The assisted condensation pathway, which involves internal catalysis by the ethoxy substituent, exhibits the lowest activation energy of 12.4 kcal/mol and the most favorable reaction energy of -12.6 kcal/mol [7] [13] [8]. This pathway is facilitated by the ability of the ethoxy group to act as a proton relay, lowering the barrier for water elimination.
The computational models reveal that the transition state for assisted condensation is characterized by a cyclic geometry where the ethoxy oxygen coordinates to the boron center while simultaneously accepting a proton from the attacking diol [7] [13] [8]. This concerted mechanism explains the enhanced reactivity of (2-Ethoxy-4-formylphenyl)boronic acid compared to unsubstituted analogs.
Natural bond orbital analysis demonstrates that the transition state is stabilized by donor-acceptor interactions between the oxygen lone pairs and the vacant p-orbital of boron [7] [20]. The electron-withdrawing formyl group increases the Lewis acidity of the boron center, facilitating nucleophilic attack by the diol.
The computational modeling also predicts the effect of solvent on the transition state energetics. In aqueous solution, the activation energies are reduced by 3-5 kcal/mol compared to gas phase calculations due to hydrogen bonding stabilization of the transition state [7] [19] [8].
Molecular dynamics simulations reveal that the transition state is approached through a pre-organization step where the reactants adopt a favorable geometry for bond formation [19] [21]. The ethoxy substituent plays a crucial role in this pre-organization by providing a hydrophobic pocket that excludes water molecules from the active site.
Kinetic isotope effect analysis provides definitive evidence for the mechanistic pathway and identifies the bonds that are broken or formed in the rate-determining step of boronate complexation [16] [22] [23] [24].
Deuterium substitution at different positions in (2-Ethoxy-4-formylphenyl)boronic acid and the diol substrate reveals distinct isotope effects that correspond to the degree of bond making and breaking in the transition state [16] [22] [23].
| Substitution Position | kH/kD Value | Primary/Secondary | Temperature (°C) | Solvent |
|---|---|---|---|---|
| Boron-OH | 1.42 | Primary | 25 | D2O |
| Diol-OH | 1.38 | Primary | 25 | D2O |
| Formyl-H | 1.12 | Secondary | 25 | D2O |
| Ethoxy-H | 1.08 | Secondary | 25 | D2O |
The primary kinetic isotope effect of 1.42 observed for deuterium substitution at the boron-bound hydroxyl group indicates significant bond cleavage in the rate-determining step [16] [22] [23]. This value is consistent with a mechanism where proton abstraction from the boronic acid occurs in the transition state, supporting the proposed assisted condensation pathway.
The primary isotope effect of 1.38 for deuterium substitution at the diol hydroxyl group confirms that both the boronic acid and diol are involved in proton transfer during the rate-determining step [16] [22] [23]. The magnitude of this isotope effect suggests that the transition state is relatively late, with substantial bond breaking of the O-H bond.
Secondary isotope effects of 1.12 and 1.08 for the formyl and ethoxy hydrogen atoms, respectively, indicate that these groups undergo changes in hybridization or bonding during the reaction [24] [25]. The larger isotope effect for the formyl hydrogen suggests that this group participates in stabilizing the transition state through electronic effects.
The temperature dependence of the kinetic isotope effects provides additional mechanistic information. The isotope effect for the boron-OH position increases from 1.35 at 10°C to 1.48 at 40°C, indicating that the transition state becomes more product-like at higher temperatures [16] [22].
Solvent isotope effects reveal that the reaction rate decreases by a factor of 2.1 in deuterium oxide compared to water, consistent with a mechanism involving proton transfer in the rate-determining step [22] [26] [27]. This solvent isotope effect is characteristic of general base catalysis, where the solvent assists in proton abstraction.
The combined analysis of primary, secondary, and solvent isotope effects provides a comprehensive picture of the transition state structure. The data supports a mechanism where the rate-determining step involves concerted proton transfer from both the boronic acid and diol, facilitated by the ethoxy substituent acting as an internal catalyst [16] [22] [23].